

Ergocornine's Interaction with Dopamine Receptors: A Technical Guide

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Compound of Interest

Compound Name: *Ergocornine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergocornine, a prominent member of the ergot alkaloid family, has long been recognized for its significant interactions with the dopaminergic system.^[1] As a dopamine receptor agonist, its mechanism of action is of considerable interest in neuroscience and pharmacology.^[1] This technical guide provides an in-depth exploration of **ergocornine**'s effects on dopamine receptors, focusing on its binding affinities, functional activities, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Dopamine receptors, integral to numerous physiological processes in the central nervous system, are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).^{[2][3][4]} D1-like receptors typically couple to G_{αs}/olf proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP), whereas D2-like receptors couple to G_{αi/o} proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.^{[2][3][4][5]}

Ergocornine exhibits a complex pharmacological profile, interacting with both receptor families.

Quantitative Analysis of Ergocornine's Interaction with Dopamine Receptors

The following table summarizes the quantitative data on the binding affinity and functional potency of **ergocornine** and related ergot alkaloids at dopamine receptor subtypes. This data is crucial for understanding the compound's receptor interaction profile.

Compound	Receptor Subtype	Assay Type	Parameter	Value (nM)	Species
Dihydroergocornine	D1	Functional (cAMP formation)	EC50	Not specified, but noted	Rat
Dihydroergocornine	D2	Functional (tritium overflow)	IC50	~50 times lower than D1 EC50	Rat
Ergocornine	D2-like	Functional (neurite outgrowth)	-	Induces effect	PC12 Cells
Ergot Alkaloids (general)	D2	Binding	Ki	Nanomolar range	Rat
Ergot Alkaloids (general)	D2	Functional (cAMP inhibition)	EC50	Nanomolar range	Rat

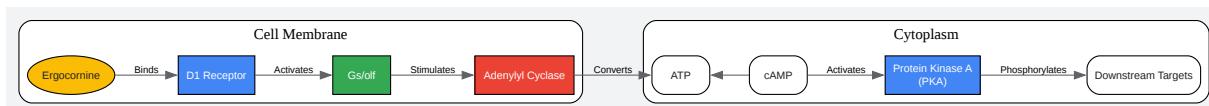
Note: Specific Ki and EC50 values for **ergocornine** at individual dopamine receptor subtypes are not consistently reported across the literature. The data often pertains to **dihydroergocornine** or is presented qualitatively. Further targeted studies are needed for a more precise quantitative profile.

Mechanism of Action: Signaling Pathways

Ergocornine's mechanism of action is dictated by its interaction with the distinct signaling cascades of the D1-like and D2-like dopamine receptors.

D1-like Receptor Signaling:

Activation of D1-like receptors by an agonist, such as **ergocornine**, initiates a Gs/olf protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.^{[6][7]} The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating neuronal excitability and gene expression.^[6]

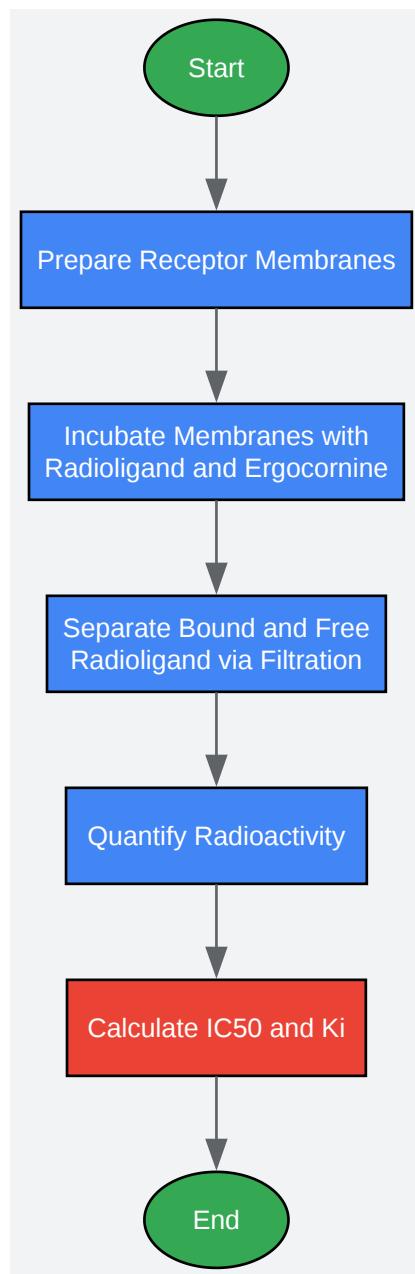
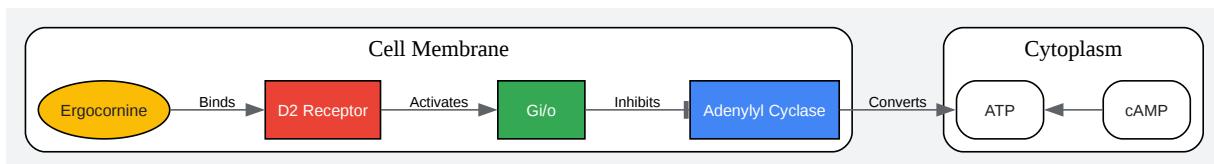


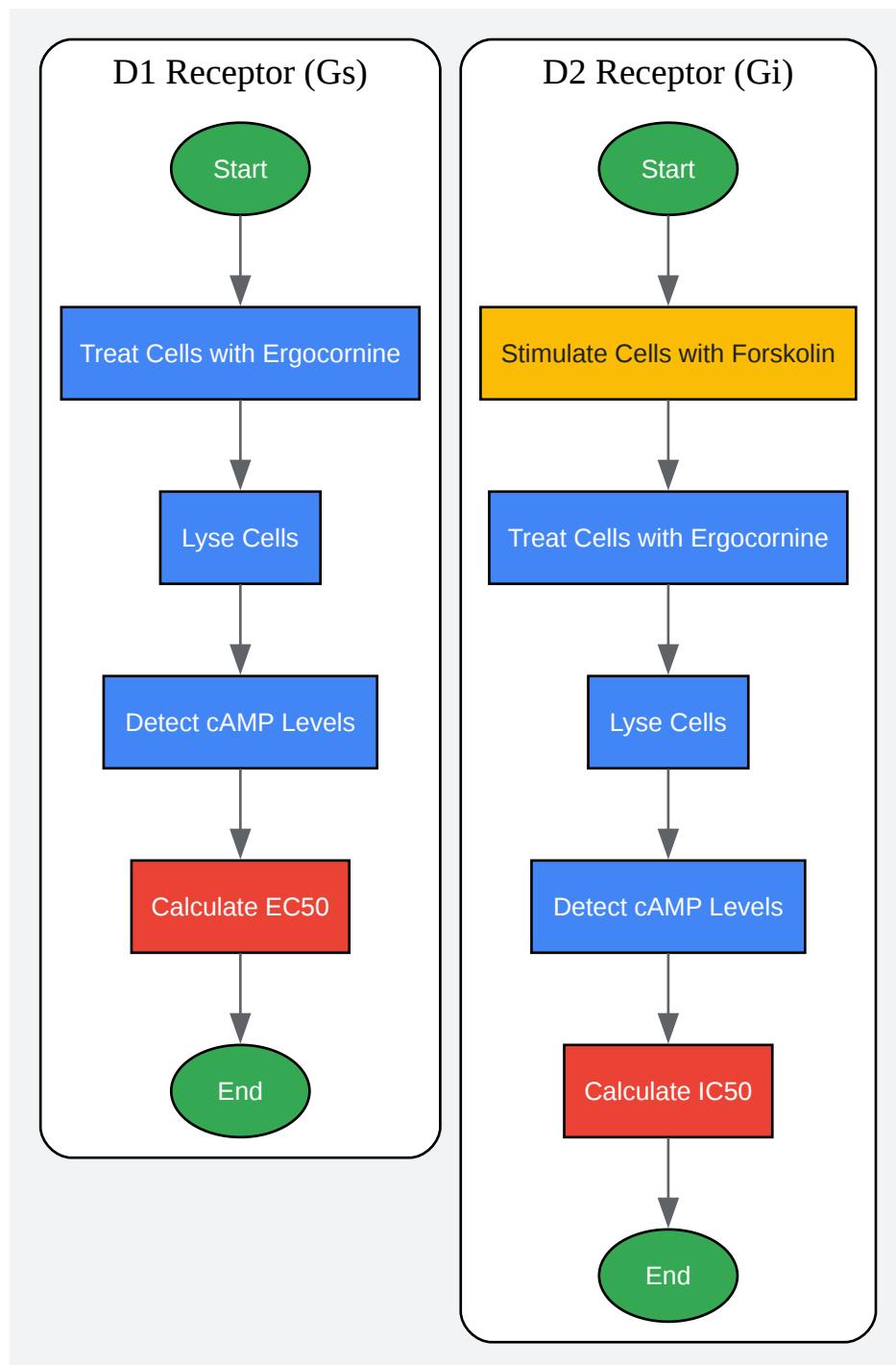
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D1 Receptor Signaling Pathway

D2-like Receptor Signaling:

Ergocornine also demonstrates potent effects at D2-like receptors, where it acts as a partial agonist.^{[8][9][10]} Upon binding, it activates the associated Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.^[11] This inhibitory action counteracts the stimulatory effects of D1 receptor activation. Furthermore, the $\beta\gamma$ subunit of the Gi/o protein can modulate other effectors, such as ion channels. Evidence suggests that **ergocornine**'s interaction with presynaptic D2 autoreceptors may be non-competitive or irreversible, leading to prolonged receptor stimulation.^[8]



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